![molecular formula C18H19N3O3 B2972573 N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-09-0](/img/structure/B2972573.png)
N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
“N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to two carboxamide groups and a methoxyphenyl group. These functional groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline ring, carboxamide groups, and methoxyphenyl group would all contribute to the overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide groups could potentially undergo hydrolysis, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthetic Methodologies and Characterization
Studies have demonstrated efficient synthetic routes and characterization of compounds structurally related to N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide. For instance, the synthesis of 1-Methoxy-2-methyl-3-aryl-2H-isoindoles from 3-aryl-isoindoline-1-ones involves a four-step process utilizing the ambivalent reactivity of the cyclic carbonamide group, leading to the generation, characterization, and isolation of these compounds (Clemens & Kreher, 1993). This method emphasizes the regiospecific methylation and chemoselective deprotonation critical for synthesizing isoindole derivatives.
Application in Medicinal Chemistry
Research into the medicinal applications of compounds related to this compound has focused on their potential as pharmacological agents. One study explored methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) for their binding affinity to the CB1 cannabinoid receptor, aiming to develop tracers for positron emission tomography (PET) ligands (Tobiishi et al., 2007). These efforts are directed towards medical imaging applications and understanding the cerebral cannabinoid system.
Chemical Properties and Reactivity
The investigation of the chemical properties and reactivity of isoindoline derivatives, such as the study on internuclear cyclisation of 2-methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione, provides insight into the complex reactions these compounds can undergo (Collington, Hey, & Rees, 1968). This research contributes to a deeper understanding of the synthetic versatility and potential applications of isoindoline-based compounds in creating novel chemical entities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-N-(2-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-17(22)15-11-12-7-3-5-9-14(12)21(15)18(23)20-13-8-4-6-10-16(13)24-2/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFUXWMTLUCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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